![molecular formula C22H23N B13988426 4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline CAS No. 6936-06-7](/img/structure/B13988426.png)
4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl-, also known as N-phenyl-4-(1-methyl-1-(4-methylphenyl)ethyl)benzenamine, is an organic compound with the molecular formula C21H21N. This compound is part of the amine family, specifically a tertiary amine, due to the nitrogen atom being bonded to three carbon atoms. It is characterized by its aromatic structure, which includes a benzenamine core substituted with a 1-methyl-1-(4-methylphenyl)ethyl group and an N-phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline reacts with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with halogens, nitro groups, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline (Benzenamine): A simpler structure with a single amino group attached to a benzene ring.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
4-Methylaniline (p-Toluidine): Has a methyl group attached to the benzene ring in addition to the amino group.
Uniqueness
Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- is unique due to its complex structure, which includes multiple aromatic rings and a tertiary amine configuration
Eigenschaften
CAS-Nummer |
6936-06-7 |
|---|---|
Molekularformel |
C22H23N |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-[2-(4-methylphenyl)propan-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C22H23N/c1-17-9-11-18(12-10-17)22(2,3)19-13-15-21(16-14-19)23-20-7-5-4-6-8-20/h4-16,23H,1-3H3 |
InChI-Schlüssel |
ISNPCMYEMGYFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


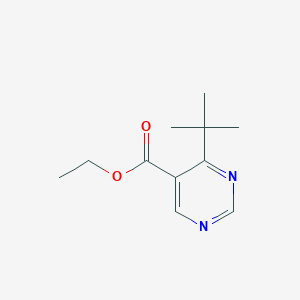
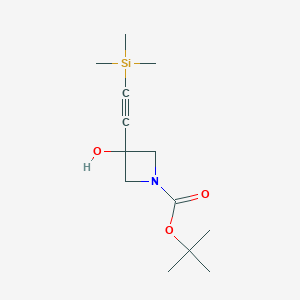
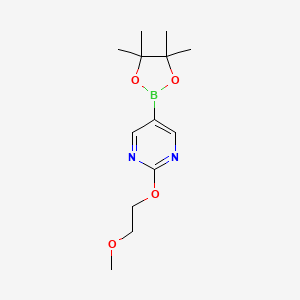
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)


![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
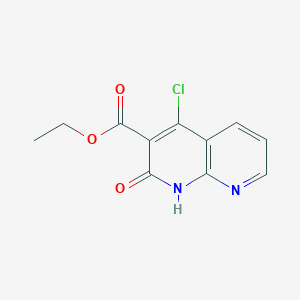
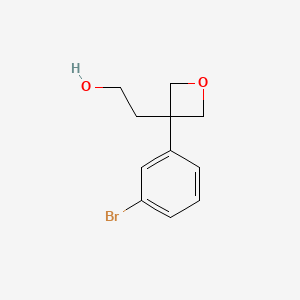
![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)



